molecular formula C18H14ClNO5S2 B2423780 Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 900015-21-6

Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate

Cat. No.: B2423780
CAS No.: 900015-21-6
M. Wt: 423.88
InChI Key: VRMUZNJNBVNCSN-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate is a complex organic compound with the molecular formula C18H14ClNO5S2 and a molecular weight of 423.88 g/mol This compound is known for its unique structural features, which include a thiophene ring, a chlorophenyl group, and a sulfonylamino linkage

Preparation Methods

The synthesis of Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the thiophene ring.

    Sulfonylation: The sulfonyl group is introduced through a reaction with a sulfonyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.

Chemical Reactions Analysis

Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in this process. In cancer research, it is thought to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate can be compared with other sulfonyl-containing compounds, such as:

    4-[(4-chlorophenyl)sulfonyl]benzoic acid: Similar in structure but lacks the thiophene ring and ester group.

    N-acyl-α-amino acids: These compounds also contain sulfonyl groups and are studied for their antimicrobial properties.

    1,3-oxazoles: These compounds share some structural similarities and are also investigated for their biological activities.

The uniqueness of this compound lies in its combination of a thiophene ring, chlorophenyl group, and sulfonylamino linkage, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[4-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5S2/c1-24-18(21)17-16(10-11-26-17)25-14-6-4-13(5-7-14)20-27(22,23)15-8-2-12(19)3-9-15/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMUZNJNBVNCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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